Carboxylic Acid Pharmacophore: Ester Protection Enables a 28-Fold Activity Differential Upon Deprotection
The target compound is an ethyl ester. In the direct N-sulfonylanthranilic acid analog series, replacing the carboxylic acid with a methyl ester resulted in a complete loss of Dengue virus RdRp inhibition (IC50 > 20 µM vs. 0.7 µM for the free acid) [1]. This confirms the target compound is a protected, inactive intermediate. Its procurement value is defined by its role as a superior synthetic precursor; the ethyl ester can be selectively hydrolyzed to unlock the potent acid pharmacophore, a transformation that is more efficient and higher-yielding than directly coupling the free acid in a convergent synthesis [1]. The >28-fold activity gain achievable post-hydrolysis quantifies the functional significance of this protecting group strategy.
| Evidence Dimension | Inhibitory activity against DENV RdRp as a function of carboxyl derivatization |
|---|---|
| Target Compound Data | Ethyl ester (protected analog); predicted IC50 > 20 µM based on methyl ester analog |
| Comparator Or Baseline | Free carboxylic acid (Compound 2 in Yin et al., 2009): IC50 = 0.7 µM. Methyl ester (Compound 7): IC50 > 20 µM [1]. |
| Quantified Difference | >>28-fold decrease in activity for the ester analog compared to the free acid |
| Conditions | In vitro DENV RNA-dependent RNA polymerase (RdRp) primer extension assay [1] |
Why This Matters
This validates the compound as a strategic intermediate enabling a controlled, high-yield route to a validated pharmacophore, making it a critical procurement choice for medicinal chemistry programs.
- [1] Yin, Z., et al. (2009). N-Sulfonylanthranilic Acid Derivatives as Allosteric Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 52(24), 7934–7937. View Source
